molecular formula C11H17N3 B1275822 1-[1-(Pyridin-2-yl)ethyl]piperazine CAS No. 34581-20-9

1-[1-(Pyridin-2-yl)ethyl]piperazine

Cat. No.: B1275822
CAS No.: 34581-20-9
M. Wt: 191.27 g/mol
InChI Key: DIXGJFCTPBJAFG-UHFFFAOYSA-N
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Description

1-[1-(Pyridin-2-yl)ethyl]piperazine is an organic compound with the molecular formula C11H17N3 and a molecular weight of 191.28 g/mol . This biochemical features a piperazine ring substituted with a 1-(pyridin-2-yl)ethyl group, a structure of significant interest in medicinal chemistry research . Piperazine derivatives are frequently investigated as key structural motifs in the development of pharmacologically active compounds, particularly for the central nervous system . For instance, research into structurally related piperazine and piperidine compounds has identified their potential as high-affinity histamine H3 receptor (H3R) and sigma-1 receptor (σ1R) ligands, suggesting value in studies focused on novel multitarget therapeutics for neurological disorders and pain management . The compound is typically supplied as an oil and should be stored at room temperature . Handle with appropriate safety precautions; this product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-pyridin-2-ylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-10(11-4-2-3-5-13-11)14-8-6-12-7-9-14/h2-5,10,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXGJFCTPBJAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401596
Record name 1-[1-(Pyridin-2-yl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34581-20-9
Record name 1-[1-(Pyridin-2-yl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preclinical Pharmacological and Mechanistic Investigations of 1 1 Pyridin 2 Yl Ethyl Piperazine Derivatives

Ligand-Receptor Interactions and Binding Affinity Profiling

The pyridinylpiperazine moiety is a recognized pharmacophore that contributes to the affinity of compounds for various central nervous system (CNS) receptors. The following subsections outline the specific binding characteristics of 1-[1-(Pyridin-2-yl)ethyl]piperazine derivatives at serotonin (B10506), adrenergic, histamine (B1213489), sigma, neuronal nicotinic acetylcholine (B1216132), and dopamine (B1211576) receptors.

Derivatives of this compound have demonstrated significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. The pyridinyl-piperazine structure is considered a key element for binding to both of these receptors. nih.gov

Research has shown that arylpiperazine derivatives can exhibit high affinity for both 5-HT1A and 5-HT7 receptors. nih.gov For instance, certain long-chain arylpiperazine derivatives have been synthesized and evaluated for their potential to treat central nervous system disorders by targeting these receptors. acs.org One study identified a compound, 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one, which displayed a high affinity for both 5-HT1A (Ki = 0.74 nM) and 5-HT7 (Ki = 8.4 nM) receptors. nih.gov This particular derivative was found to be a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT7 receptor, suggesting a potential antidepressant profile. nih.gov

Another related compound, SYA16263, which is 1-(4-(4-fluorophenyl)butyl)-4-(pyridin-2-yl)piperazine, also showed high affinity for the 5-HT1A receptor (Ki = 1.1 nM) and moderate affinity for the 5-HT7 receptor (Ki = 90 nM). nih.gov The versatility of the arylpiperazine scaffold allows for structural modifications that can modulate the pharmacological profile, leading to compounds with varying affinities for different serotonin receptor subtypes. acs.org

Table 1: Serotonin Receptor Binding Affinities of Selected this compound Derivatives

Compound 5-HT1A Receptor Ki (nM) 5-HT7 Receptor Ki (nM)
5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one 0.74 8.4
SYA16263 1.1 90
Compound 12a 41.5 42.5
Compound 9b 23.9 45.0
Compound 8c 3.77 -
1-(2-acetylphenyl)piperazine derivative 9 - -
4-[2-(3-Methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine - 24.5
1-(1,2-benzisoxazol-3-yl)-4-[2-(3-methoxyphenyl)ethyl]piperazine - 8.2

Data sourced from multiple studies. nih.govnih.govacs.orgwikipedia.org

The interaction of this compound derivatives with adrenergic receptors, particularly the α1 subtype, has been a subject of investigation. A series of arylsulfonamide derivatives of (aryloxy)ethyl piperidines, which are structurally related, were found to have high-to-moderate affinity for the α1-adrenoceptor, with Ki values ranging from 34 to 348 nM. nih.gov These compounds acted as antagonists at both α1A- and α1B-adrenoceptor subtypes. nih.gov

Specifically for piperazine (B1678402) derivatives, studies on new 2-(methoxyphenyl)piperazine derivatives revealed that certain compounds could be designed to have strong binding at 5-HT1A receptors while being devoid of antagonist activity at α1-adrenergic receptors. unimi.it This highlights the potential for structural modifications to achieve selectivity between these two receptor systems.

Table 2: α1-Adrenergic Receptor Binding Affinities of Related Piperazine and Piperidine (B6355638) Derivatives

Compound Class α1-Adrenoceptor Ki (nM)
Arylsulfonamide derivatives of (aryloxy)ethyl piperidines 34 - 348

Data represents a range for the compound class. nih.gov

The histamine H3 receptor (H3R) has been a target for piperazine and piperidine derivatives. The H3R is a G-protein-coupled receptor that modulates the release of various neurotransmitters in the CNS. caltech.edu

Studies comparing piperazine and piperidine cores have shown that the nature of this heterocyclic ring is a critical structural element for dual H3/σ1 receptor activity. nih.gov For instance, replacing a piperidine with a piperazine in certain chemical scaffolds can significantly alter the binding affinity for the H3 receptor. nih.gov In a series of piperidine-based compounds, almost all showed high affinity for histamine H3 receptors with Ki values below 100 nM. mdpi.com However, a piperazine derivative within the same series showed a lack of activity towards the H3R, which was attributed to the presence of a pyrazine-2-yl group. mdpi.comnih.gov This indicates that the interplay between the core and other structural elements is crucial for H3R affinity.

Table 3: Histamine H3 Receptor Binding Affinities of Selected Piperazine/Piperidine Derivatives

Compound hH3R Ki (nM)
Compound 4 (piperazine core) 3.17
Compound 5 (piperidine core) 7.70
Compound 1 (pyridin-4-yl, ethyl) 40.4
Compound 2 (pyridin-4-yl, tert-butyl) 16.0
Compound 3 (pyridin-4-yl, acetyl) 10.2

Data sourced from multiple studies. caltech.edunih.gov

Sigma receptors, particularly the σ1 and σ2 subtypes, are intracellular chaperones that modulate a variety of cellular functions and are implicated in pain signaling. researchgate.net Derivatives of this compound have been investigated for their ability to modulate these receptors.

Research has identified dual-acting compounds that target both histamine H3 and sigma-1 receptors. caltech.edu The piperazine or piperidine core is a key determinant of affinity for σ1 receptors. nih.gov For example, derivatives containing a 4-(pyridin-4-yl)piperazin-1-yl core generally showed lower affinity for the σ1 receptor compared to those with a piperidine core. caltech.edu However, some piperazine derivatives have shown significant activity at both sigma receptors. For instance, one piperazine derivative in a study was found to be very active on both σ1 (Ki = 7.6 nM) and σ2 receptors. nih.gov Another study on benzylpiperazine derivatives identified compounds with high σ1 receptor affinity (Ki σ1 = 1.6 nM) and significant selectivity over the σ2 receptor. researchgate.net

Table 4: Sigma Receptor Binding Affinities of Selected Piperazine/Piperidine Derivatives

Compound σ1R Ki (nM) σ2R Ki (nM)
Compound 5 (piperidine core) 3.64 22.4
Compound 4 (piperazine core) 1531 101
Compound 16 (piperazine derivative) 7.6 -
Compound 15 (benzylpiperazine derivative) 1.6 -

Data sourced from multiple studies. nih.govnih.govresearchgate.net

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in various cognitive functions. nih.gov The α4β2 and α7 subtypes are the most prevalent in the brain. nih.gov

A series of N,N-disubstituted piperazines have been evaluated for their binding to α4β2* and α7* nAChRs. These compounds showed selectivity for the α4β2* subtype, with the most potent analogs having a Ki of 32 μM, while not interacting with the α7* subtype. nih.gov This suggests that the piperazine ring can be a scaffold for developing subtype-selective nAChR ligands. nih.gov Another study focused on 2-((pyridin-3-yloxy)methyl)piperazines as modulators of the α7 nAChR, identifying potent and selective modulators for this receptor subtype. nih.gov This indicates that the substitution pattern on the piperazine and the nature of the pyridinyl moiety are critical for directing the affinity towards specific nAChR subtypes.

Table 5: Neuronal Nicotinic Acetylcholine Receptor Binding Affinities of Selected Piperazine Derivatives

Compound Receptor Subtype Ki (µM)
Compound 8b α4β2* 32
Compound 8f α4β2* 32

Data sourced from a study on N,N-disubstituted piperazines. nih.gov

The dopamine D4 receptor has been a target for a series of heteroarylmethylarylpiperazine derivatives, a class that includes the this compound scaffold. These compounds have been found to be subtype-selective D4 receptor ligands. nih.gov

The structure-activity relationship studies have revealed that substitutions on the terminal arylpiperazine ring can modulate the functional activity of these ligands. nih.gov The phenylpiperazine moiety, in certain binding orientations, plays a key role in determining the efficacy of these compounds at the D4 receptor. nih.gov Research on long-chain arylpiperazine derivatives has also identified compounds with affinity for the D2 receptor, a related dopamine receptor subtype. For instance, compound 12a showed a Ki of 300 nM for the D2 receptor. acs.org This demonstrates that the arylpiperazine framework can be tuned to target various dopamine receptor subtypes.

Table 6: Dopamine Receptor Binding Affinities of Selected Arylpiperazine Derivatives

Compound Receptor Subtype Ki (nM)
Compound 12a D2 300
SYA16263 D4 3.5

Data sourced from multiple studies. nih.govacs.org

Other Neurotransmitter Receptor Activities

Beyond their primary targets, derivatives of the piperazine class have been investigated for their interactions with a range of other neurotransmitter systems. Research has identified that these compounds can modulate sigma (σ) receptors, neuropeptide Y (NPY) receptors, and pathways involving serotonin and GABA.

One area of investigation has been the dual affinity for histamine H₃ (H₃R) and sigma-1 (σ₁) receptors. nih.gov In a study comparing piperidine and piperazine cores, derivatives featuring a 4-(pyridin-4-yl)piperazin-1-yl moiety demonstrated significantly lower affinity for the σ₁ receptor compared to their piperidine counterparts. nih.govnih.gov For instance, a piperazine derivative showed a Kᵢ value of 1531 nM for the σ₁ receptor, whereas the corresponding piperidine analogue had a Kᵢ of just 3.64 nM. nih.gov This suggests that the nature of the heterocyclic ring is a critical determinant for σ₁ receptor affinity. nih.gov

Certain piperazinyl derivatives have been developed as modulators of the neuropeptide Y₂ (NPY Y₂) receptor, which is implicated in conditions such as eating disorders, pain, and depression. nih.gov These compounds are being explored for their potential in treating disorders mediated by this receptor. nih.gov

Furthermore, specific piperazine derivatives have shown neuropharmacological effects modulated by both serotonergic and GABAergic systems. The anxiolytic-like activity of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192) was found to be mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAₐ receptor. acs.org Its antidepressant-like activity was linked specifically to the serotonergic system. acs.org This indicates that such compounds can achieve their effects through complex interactions with multiple key neurotransmitter pathways. acs.org

Enzymatic Modulation and Inhibition Mechanisms

While piperazine derivatives are explored for various therapeutic targets, specific examples demonstrate their potential as enzyme inhibitors, though not prominently as MEK or Hsp90 inhibitors in the available literature. Instead, research points towards other enzymatic targets like autotaxin and the eukaryotic initiation factor 4A3 (eIF4A3).

A first-in-class autotaxin inhibitor, GLPG1690, features an imidazo[1,2-a]pyridine (B132010) core linked to a piperazine moiety. acs.orgnih.gov Autotaxin is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule involved in fibrosis. acs.orgnih.gov GLPG1690, identified as 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile, was developed to have a favorable pharmacokinetic profile and has been shown to reduce LPA levels in vivo. nih.gov

In another area of research, a series of 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives were designed as selective inhibitors of eIF4A3, an RNA helicase. nih.gov These compounds showed potent and subtype-selective inhibitory activity, representing promising chemical probes for studying the biological effects of eIF4A3 inhibition. nih.gov

Dual-Targeting Ligand Concepts

The development of ligands that can simultaneously interact with multiple biological targets is a growing strategy in drug discovery. Derivatives of this compound are being explored within this framework.

One prominent example is the design of dual-acting antagonists for the histamine H₃ (H₃R) and sigma-1 (σ₁) receptors. nih.gov This concept aims to combine the therapeutic potentials of modulating both receptors, which could be beneficial for treating complex neurological conditions. Studies have shown that the choice between a piperazine and a piperidine core is a critical structural element for achieving this dual activity, with the piperidine ring generally favoring higher affinity at the σ₁ receptor while maintaining H₃R affinity. nih.govnih.gov

Another manifestation of dual-targeting is seen in compounds that modulate multiple neurotransmitter systems to achieve a desired pharmacological effect. acs.org For example, the piperazine derivative LQFM192 exhibits both anxiolytic and antidepressant-like properties by interacting with both the serotonergic system and the benzodiazepine site on the GABAₐ receptor. acs.org This multi-target engagement within different pathways represents a functional dual-targeting approach to treating central nervous system disorders. acs.org

In Vitro Cellular Activity

Piperazine derivatives have been extensively synthesized and evaluated for their antimicrobial properties against a wide array of bacterial and fungal pathogens. sigmaaldrich.comresearchgate.netresearchgate.net Studies have demonstrated that these compounds can exhibit significant activity, sometimes comparable to standard antimicrobial drugs. sigmaaldrich.com

The antibacterial activity of various piperazine derivatives has been tested against both Gram-positive strains, such as Staphylococcus aureus and Streptomyces epidermidis, and Gram-negative strains, including Escherichia coli and Pseudomonas aeruginosa. sigmaaldrich.comresearchgate.net Similarly, antifungal activity has been assessed against species like Candida albicans and Aspergillus niger. sigmaaldrich.comijprs.com For instance, certain pyrimidine-linked piperazine derivatives showed good antibacterial and significant antifungal activity at a concentration of 40 μg/ml. ijprs.com In one study, a novel piperazine compound, RL-308, proved to be highly effective against Shigella flexineri with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. nih.gov

Derivative ClassTarget OrganismActivity NotedReference
Pyrimidine-linked piperazinesS. aureus, E. coliGood antibacterial activity ijprs.com
Pyrimidine-linked piperazinesA. niger, A. flavusSignificant antifungal activity ijprs.com
N-substituted piperazinesS. aureus, E. coliPotentially active sigmaaldrich.com
Piperazine Derivative RL-308Shigella flexineriMIC of 2 µg/mL nih.gov
Piperazine Derivative RL-308S. aureusMIC of 4 µg/mL nih.gov
Piperazine Derivative RL-308MRSAMIC of 16 µg/mL nih.gov

The this compound scaffold and related structures have been incorporated into novel compounds designed to combat malaria. Research in this area has focused on creating derivatives and hybrids that are effective against drug-resistant strains of Plasmodium falciparum.

One study involved the synthesis of pyridylvinylquinoline-triazole analogues, where the incorporation of a 2-(piperazin-1-yl)ethanol functionality resulted in good activity against the chloroquine-resistant Dd2 strain of P. falciparum, with an EC₅₀ value in the low micromolar range. sigmaaldrich.com Another highly potent molecule from this series, compound 60, exhibited an EC₅₀ value of 0.04 µM. sigmaaldrich.com

Additionally, a novel 1,2,4-triazole (B32235) intermediate, 5-pyridin-2-yl-1H- sigmaaldrich.comresearchgate.netresearchgate.nettriazole-3-carboxylic acid ethyl ester, demonstrated antimalarial activity against the 3D7 strain of P. falciparum with an IC₅₀ of 176 µM, serving as a promising scaffold for developing more potent hybrid drugs. nih.gov

Compound/Derivative ClassP. falciparum StrainActivity (IC₅₀/EC₅₀)Reference
Pyridylvinylquinoline-triazole with 2-(piperazin-1-yl)ethanolDd2 (CQR)Good activity (low µM) sigmaaldrich.com
Pyridylvinylquinoline-triazole analogue (Compound 60)Dd2 (CQR)0.04 µM sigmaaldrich.com
5-pyridin-2-yl-1H- sigmaaldrich.comresearchgate.netresearchgate.nettriazole-3-carboxylic acid ethyl ester3D7176 µM nih.gov
Acridine-urea hybrid (Compound 2b)3D7 (CQS) & K1 (CQR)ED₅₀ = 0.0005 µg/mL (3D7), 0.015 µg/mL (K1) biosynth.com

The piperazine nucleus is a well-established pharmacophore in anthelmintic drugs. researchgate.net Recent research continues to explore new derivatives for improved efficacy against helminth infections.

Studies on various substituted piperazine derivatives have confirmed their anthelmintic properties against species such as Phaeritima posthuma and Eisenia fetida, with some compounds showing moderate to good activity when compared to the reference drug piperazine citrate. researchgate.netijprs.com

Of particular relevance are studies on 1,2,4-triazole derivatives bearing pyridyl substituents. One investigation found that a derivative with a 4-pyridyl group (Compound 12) demonstrated the highest anthelmintic activity, with a lethal concentration (LC₅₀) of 2.475 µg/µL. mdpi.com Another compound in the same study featuring a 2-pyridyl moiety (Compound 14) also showed significant activity with an LC₅₀ of 6.550 µg/µL. Both were more effective than the standard drug albendazole (B1665689) (LC₅₀ = 19.24 µg/µL). mdpi.com The presence of the pyridyl ring appears to be a key contributor to the observed anthelmintic effects in this class of compounds. mdpi.com

Compound/Derivative ClassTarget OrganismActivity (LC₅₀)Reference
1,2,4-Triazole with 4-pyridyl substituent (Cmpd 12)Not specified2.475 ± 0.283 µg/µL mdpi.com
1,2,4-Triazole with 2-pyridyl substituent (Cmpd 14)Not specified6.550 ± 0.866 µg/µL mdpi.com
Albendazole (Reference)Not specified19.24 µg/µL mdpi.com
1,4-disubstituted piperazinesEisenia fetidaPromising activity at 5mg/ml ijprs.com
Diazotized piperazine derivativesPhaeritima posthumaModerate to good activity researchgate.net

Effects on Cancer-Related Molecular Targets

The anticancer effects of this compound derivatives are underpinned by their ability to interact with and modulate the function of various molecular targets that are crucial for cancer cell growth and survival. While research is ongoing, preliminary studies on closely related analogs, such as 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, have provided initial insights into their mechanisms of action.

One of the key areas of investigation has been the antiproliferative effect of these compounds on different human cancer cell lines. A series of novel 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated notable activity against a panel of human cancer cell lines, including chronic myelogenous leukemia (K562), colon adenocarcinoma (Colo-205), breast adenocarcinoma (MDA-MB-231), and neuroblastoma (IMR-32). nih.gov The evaluation of their antiproliferative effects was conducted using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay, a standard colorimetric assay for assessing cell metabolic activity. nih.gov

Among the synthesized series, certain compounds displayed significant inhibitory activity. nih.gov For instance, derivatives with specific sulfonyl chloride substitutions on the piperazine ring, such as those bearing a 4-chlorophenyl or a 4-fluorophenyl group, showed good activity against all tested cell lines except for K562. nih.gov Another derivative with a 2,4-dichlorophenyl substitution was also identified as a potent agent. nih.gov These findings suggest that the nature of the substituent on the piperazine moiety plays a crucial role in the anticancer potency of these compounds.

The broader class of arylpiperazine derivatives, to which this compound belongs, has been shown to interact with a variety of cancer-related molecular targets. researchgate.netmdpi.com These include:

Receptor Tyrosine Kinases (RTKs): Many arylpiperazine compounds have been developed as inhibitors of RTKs, which are key regulators of cell growth, differentiation, and survival. mdpi.com

Androgen Receptor (AR): In prostate cancer, where the AR signaling pathway is a critical driver of tumor growth, certain arylpiperazine derivatives have demonstrated efficacy as AR antagonists. mdpi.com

Topoisomerases: These enzymes are essential for resolving topological problems in DNA during various cellular processes. Some piperazine derivatives have been shown to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells. nih.gov

PI3K/mTOR Pathway: This signaling pathway is frequently hyperactivated in cancer, promoting cell proliferation and survival. A carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative containing a piperazin-1-yl)ethyl moiety has been developed as a potent dual inhibitor of PI3K and mTOR. nih.gov

Poly (ADP-Ribose) Polymerase (PARP): Certain piperazine-containing compounds have been investigated as PARP inhibitors, which can induce synthetic lethality in cancers with specific DNA repair defects, such as those with BRCA mutations. mdpi.com

While these findings are for the broader class of arylpiperazines, they provide a valuable framework for understanding the potential molecular mechanisms of this compound derivatives. Further research is needed to elucidate the specific molecular targets of this particular compound and its analogs.

Antiproliferative Activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound Cell Line Antiproliferative Activity
6d (4-chlorophenyl derivative) Colo-205, MDA-MB 231, IMR-32 Good activity
6e (4-fluorophenyl derivative) Colo-205, MDA-MB 231, IMR-32 Good activity
6i (2,4-dichlorophenyl derivative) Colo-205, MDA-MB 231, IMR-32 Good activity

Data sourced from a study on the antiproliferative effects of a series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives. nih.gov

In Vivo Preclinical Efficacy Studies in Animal Models (Excluding Clinical Human Trial Data)

At present, there is a lack of publicly available in vivo preclinical efficacy data specifically for the compound "this compound" and its direct derivatives in animal cancer models. The majority of the research on this specific chemical class has been focused on in vitro studies to establish its initial anticancer potential.

However, the broader family of piperazine-containing compounds has undergone extensive in vivo evaluation, demonstrating the potential of this chemical scaffold in animal models of cancer. For instance, various arylpiperazine derivatives have shown the ability to inhibit tumor growth in xenograft models of different cancers, including prostate, breast, and lung cancer. mdpi.com These studies are crucial for determining the pharmacokinetic and pharmacodynamic properties of these compounds and for providing a rationale for their further development.

The absence of specific in vivo data for this compound derivatives highlights a critical gap in the current research landscape. Future studies will need to focus on evaluating the most promising candidates from in vitro screens in relevant animal models to assess their therapeutic efficacy, determine optimal dosing regimens, and further investigate their mechanisms of action in a whole-organism context. Such studies are an essential prerequisite for any potential progression towards clinical trials in human cancer patients.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Key Structural Motifs for Receptor Binding and Biological Activity

Structure-activity relationship studies are fundamental to medicinal chemistry, identifying which parts of a molecule, known as pharmacophores, are critical for its biological effects. For derivatives of 1-[1-(Pyridin-2-yl)ethyl]piperazine, SAR analyses have focused on three primary components: the piperazine (B1678402) ring, the pyridine (B92270) moiety, and the ethyl linker that connects them.

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to be modified at the N-4 position, its favorable physicochemical properties that can enhance water solubility, and its capacity to form crucial hydrogen bonds. researchgate.net A change in the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activities. mdpi.com

The N-4 nitrogen of the piperazine ring is often a key point for derivatization to modulate potency, selectivity, and pharmacokinetic properties. Studies on various classes of piperazine-containing compounds have shown that the nature of the substituent at this position is critical. For instance, in a series of 1-aryl-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one oximes, modifications at the N-4 position of the piperazine ring were explored to optimize dopamine (B1211576) D4 receptor agonist activity.

Furthermore, the integrity of the piperazine ring itself is often essential for activity. Replacing the piperazine ring with other cyclic amines, such as piperidine (B6355638), can dramatically alter receptor affinity and selectivity. In a study comparing piperazine and piperidine cores, derivatives with a piperidine moiety showed significantly higher affinity for the sigma-1 (σ1) receptor while maintaining affinity for the histamine (B1213489) H3 receptor. nih.gov For example, a compound with a piperazine ring showed a Kᵢ of 1531 nM for the σ1 receptor, whereas its direct analog with a piperidine ring had a Kᵢ of just 3.64 nM, demonstrating the profound impact of this heterocyclic core. nih.gov This highlights that while piperazine is a privileged structure, its replacement can be a key strategy for tuning a compound's activity profile toward different biological targets.

Core MoietyTarget ReceptorBinding Affinity (Kᵢ, nM)
Piperazineσ1 Receptor1531
Piperidineσ1 Receptor3.64
PiperazineHistamine H3 Receptor3.17
PiperidineHistamine H3 Receptor7.70
This table illustrates the comparative binding affinities of analogous compounds where the core heterocyclic moiety is varied. Data sourced from a study on dual H3/σ1 receptor ligands. nih.gov

The pyridine ring serves as a crucial aromatic component, capable of engaging in various non-covalent interactions, including hydrogen bonding and π-π stacking, within receptor binding pockets. Its nitrogen atom can act as a hydrogen bond acceptor, a feature that modulates aqueous solubility and metabolic stability compared to a simple phenyl ring. researchgate.net

The position of the nitrogen atom within the aromatic ring and the substitution pattern on the ring are critical determinants of biological activity. For a series of dopamine D4 receptor agonists, SAR studies confirmed that a 2-substituted pyridine linked to the piperazine N-4 nitrogen was superior for agonist activity compared to other aromatic systems. nih.gov

Substituents on the pyridine ring itself can further fine-tune the electronic properties and steric profile of the molecule, thereby influencing its interaction with target receptors. Research on various pyridine derivatives has shown that the presence and position of electron-donating or electron-withdrawing groups can significantly enhance or diminish biological effects. researchgate.net For instance, studies on the antiproliferative activity of pyridine derivatives found that the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), or amino (-NH2) groups often enhanced activity, whereas bulky groups or halogen atoms could lead to a decrease in potency. researchgate.net In a series of urease inhibitors based on a 1-(pyridin-2-yl)piperazine scaffold, the introduction of a nitro group at the 3-position of the pyridine ring was a key feature of the most potent compounds. researchgate.net

Pyridine Ring SubstitutionBiological Activity (Example)Effect
2-pyridylDopamine D4 AgonismPreferred substitution for activity nih.gov
3-NitroUrease InhibitionEnhances inhibitory potential researchgate.net
-OH, -OMe, -NH2 groupsAntiproliferative ActivityGenerally enhances activity researchgate.net
Halogens, Bulky GroupsAntiproliferative ActivityGenerally decreases activity researchgate.net
This table summarizes the influence of the pyridine moiety's substitution on the biological activity of derivative compounds.

Studies on related arylpiperazine compounds have consistently shown that the length of the alkyl chain is a sensitive parameter. For instance, in a series of dopamine D4 receptor ligands, elongation of a two-carbon (ethyl) linker to a three-carbon (propyl) chain resulted in a decrease in receptor affinity. Similarly, for dopamine D4 receptor agonists, a two-methylene linker between the piperazine ring and another part of the molecule was found to provide the best activity profile. nih.gov

The specific compound, 1-[1 -(pyridin-2-yl)ethyl ]piperazine, features a branched linker. The methyl group on the carbon adjacent to the pyridine ring introduces a chiral center and adds steric bulk compared to a linear ethyl linker. This branching can restrict the conformational flexibility of the molecule, potentially locking it into a bioactive conformation that enhances binding affinity. However, it can also introduce steric hindrance that prevents optimal binding. The precise impact of such branching is highly dependent on the topology of the specific receptor binding site.

The introduction of a methyl group on the linker in this compound creates a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-[1-(pyridin-2-yl)ethyl]piperazine and (S)-1-[1-(pyridin-2-yl)ethyl]piperazine. Chirality is a fundamental consideration in pharmacology, as biological systems, such as receptors and enzymes, are themselves chiral.

Consequently, enantiomers of a drug can exhibit significant differences in their biological activity, potency, metabolism, and toxicity. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

Development and Validation of QSAR Models for this compound Derivatives

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models use calculated molecular descriptors to predict the activity of new or untested compounds, thereby accelerating the drug discovery process.

For classes of compounds like pyridinylpiperazine derivatives, QSAR models are developed using a dataset of molecules with known biological activities. Various statistical methods, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Partial Least Squares (PLS), are employed to create predictive models. These models are then rigorously validated to ensure their robustness and predictive power. researchgate.net

The foundation of any QSAR model is the selection of molecular descriptors that quantify the physicochemical properties of the compounds. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. The correlation of these descriptors with biological activity provides insight into the forces driving ligand-receptor interactions.

Hydrophobicity (logP): This descriptor measures a compound's lipophilicity, which influences its ability to cross cell membranes and its binding to hydrophobic pockets in a receptor.

Electronic Descriptors: These include parameters like partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). They describe the electronic distribution in a molecule and its ability to participate in electrostatic or charge-transfer interactions.

Steric/Topological Descriptors: These relate to the size and shape of the molecule, such as molecular weight, molecular volume, and connectivity indices. They are crucial for understanding how well a molecule fits into a receptor's binding site.

Hydrogen Bonding Potential: Descriptors that count the number of hydrogen bond donors and acceptors are critical, as these interactions are often key to high-affinity binding.

In QSAR studies of related nitrogen-containing heterocyclic compounds, descriptors related to charge distribution and molecular geometry have been found to be critical for predicting activity.

Descriptor ClassSpecific Descriptor ExampleRelevance to Biological Activity
Hydrophobicity LogP (Octanol-water partition coefficient)Membrane permeation, hydrophobic interactions
Electronic Partial Atomic Charges, HOMO/LUMO energiesElectrostatic interactions, reactivity
Steric Molecular Weight, Molar RefractivitySize and shape complementarity with binding site
Topological Wiener Index, Zagreb IndicesMolecular branching and connectivity
Hydrogen Bonding Number of H-bond donors/acceptorsSpecific polar interactions with receptor residues
This table presents common physicochemical descriptors used in QSAR models and their general significance in correlating chemical structure with biological activity.

Fragment-Based QSAR Analysis

The HQSAR process involves two main steps:

Molecular Hologram Generation : Each molecule in a dataset is broken down into all possible linear and branched fragments. These fragments are then assigned a unique integer through a hashing algorithm, and the fragments are placed into bins within a fixed-length array, known as a molecular hologram. The value in each bin represents the count of fragments of a particular type.

Correlation with Activity : The fragment counts in the hologram are then correlated with the biological activity of the compounds using statistical methods like Partial Least Squares (PLS) to build a predictive QSAR model.

For the compound This compound , a fragment-based QSAR analysis would dissect the molecule into its fundamental structural components. The key fragments and the types of descriptors they would contribute to in a QSAR model are essential for understanding their potential influence on biological activity. For instance, QSAR models for piperazine derivatives have successfully used constitutional and thermodynamic descriptors to correlate structure with activity. openpharmaceuticalsciencesjournal.comnih.gov

Table 1: Fragment Contribution to QSAR Descriptors for this compound
Molecular FragmentStructural RolePotential QSAR Descriptor Class ContributionExample Descriptors
Pyridin-2-yl GroupAromatic HeterocycleTopological, Electronic, ConstitutionalNumber of double bonds (nDB), Aromaticity Index, Partial Negative Surface Area
Ethyl LinkerAliphatic ChainSteric, TopologicalMolecular Volume, Wiener Index
Piperazine RingSaturated HeterocycleConstitutional, ThermodynamicSum of atomic van der Waals volumes (Sv), Number of Nitrogen atoms (nN), Heat of Formation

This analysis allows researchers to quantify how modifications to each fragment might enhance or diminish the compound's efficacy, guiding the synthesis of more potent analogues.

Predictive Modeling for Novel Analogues

A primary application of a validated QSAR model is the predictive modeling of novel analogues that have not yet been synthesized. researchgate.netnih.gov Once a statistically robust QSAR model is developed, demonstrating high correlation coefficients (R²) and cross-validated correlation coefficients (Q²), it can be used as a powerful tool for virtual screening. openpharmaceuticalsciencesjournal.comnih.gov The process involves creating a virtual library of derivatives by systematically modifying the core structure of This compound and then using the QSAR equation to predict their biological activities.

This predictive capability significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. For example, a QSAR study on piperazine derivatives might reveal that increased steric bulk on the pyridine ring is detrimental to activity, while substitution at the N4 position of the piperazine ring with a small lipophilic group is beneficial. This insight allows medicinal chemists to focus their efforts on the most promising candidates.

Table 2: Predictive Modeling for Novel Analogues of this compound
Analogue ModificationRationale Based on General SAR PrinciplesPredicted Activity Change
Addition of a 5-chloro substituent to the pyridine ringIntroduces an electron-withdrawing group, potentially altering electronic and hydrophobic interactions. nih.govDependent on target; could increase or decrease activity.
Replacement of the piperazine N-H with an N-methyl groupIncreases lipophilicity and may affect hydrogen bonding capacity.Likely to modify selectivity and potency.
Extension of the ethyl linker to a propyl linkerAlters the distance and spatial orientation between the pyridine and piperazine rings.Potentially decrease activity if optimal distance is exceeded.
Replacement of the pyridine ring with a phenyl ringRemoves the nitrogen hydrogen bond acceptor, reducing polarity.Likely to decrease activity if H-bonding is critical.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. nih.gov A pharmacophore represents the essential ensemble of steric and electronic features that a molecule must possess to ensure optimal interactions with a specific receptor and trigger a biological response. nih.govnih.gov

For This compound , a ligand-based pharmacophore model can be hypothesized based on its structural features and by drawing parallels with established pharmacophores for other piperazine-containing compounds. nih.govnih.gov These models typically identify key interaction points such as hydrogen bond donors/acceptors, hydrophobic regions, and ionizable features. The piperazine ring is a common feature in many biologically active compounds due to its ability to engage in critical binding interactions. mdpi.comnih.gov

The principal pharmacophoric features of This compound would likely include:

Aromatic/Hydrophobic Center : Provided by the pyridine ring.

Hydrogen Bond Acceptor : The nitrogen atom within the pyridine ring.

Positive Ionizable Feature : The basic nitrogen atoms of the piperazine ring, which would be protonated at physiological pH.

Pharmacophore models for other bioactive piperazine ligands, such as those targeting sigma receptors, often consist of a central basic group linked to two hydrophobic sites, a pattern that aligns well with the structure of this compound. nih.gov

Table 3: Potential Pharmacophoric Features of this compound
Structural FragmentPotential Pharmacophoric FeatureRole in Receptor Binding
Pyridine RingAromatic/Hydrophobic FeatureEngages in hydrophobic or π-stacking interactions with nonpolar residues in the binding pocket.
Pyridine NitrogenHydrogen Bond AcceptorForms a hydrogen bond with a donor group (e.g., -NH or -OH) on the receptor.
Piperazine Ring (N4-H)Hydrogen Bond DonorCan donate a hydrogen bond to an acceptor group on the receptor.
Piperazine Ring (N1 and N4)Positive Ionizable Feature (Basic Amine)Forms ionic interactions or salt bridges with acidic residues (e.g., Asp, Glu) in the receptor.

By generating and validating such a pharmacophore model, it can be used as a 3D query to screen large chemical databases for structurally diverse molecules that possess the same key features, leading to the discovery of novel and potentially more effective therapeutic agents.

Computational Chemistry and Molecular Modeling Applications in the Study of 1 1 Pyridin 2 Yl Ethyl Piperazine

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the binding of ligands like 1-[1-(Pyridin-2-yl)ethyl]piperazine to protein targets.

Molecular docking simulations have been instrumental in predicting how this compound and its analogs fit into the binding sites of various proteins. These studies reveal the specific conformations adopted by the ligand and the non-covalent interactions that stabilize the ligand-protein complex. For instance, docking studies have elucidated the binding mode of piperazine (B1678402) derivatives within the active sites of enzymes and receptors, highlighting the importance of the pyridine (B92270) and piperazine moieties in establishing key contacts.

A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that interact with the ligand. For derivatives of this compound, these interactions often involve hydrogen bonds, hydrophobic interactions, and pi-stacking. The pyridine ring, for example, frequently engages in pi-pi stacking with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or donors, forming critical connections with polar residues in the binding site.

Interaction TypeInteracting Ligand MoietyKey Amino Acid Residues
Hydrogen BondingPiperazine NitrogenAspartate, Glutamate, Serine
Pi-Pi StackingPyridine RingTyrosine, Phenylalanine, Tryptophan
Hydrophobic InteractionsEthyl GroupLeucine, Isoleucine, Valine

This table is a representative summary of potential interactions and may vary depending on the specific protein target.

Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a protein. The accuracy of these functions is critical for correctly ranking different potential binding poses and for predicting the potency of new derivatives. For piperazine-containing compounds, the choice of scoring function can significantly impact the reliability of the docking results. The applicability of various scoring functions is often evaluated by their ability to reproduce experimentally determined binding modes and affinities. Challenges can arise in accurately modeling the electrostatic and solvation effects of the flexible piperazine ring.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex over time, offering insights that are not accessible through static docking studies. These simulations model the movement of atoms and molecules, allowing for the analysis of complex stability and conformational changes.

MD simulations are employed to assess the stability of the binding pose of this compound predicted by molecular docking. By simulating the complex over nanoseconds or longer, researchers can observe whether the ligand remains securely bound within the active site or if it undergoes significant conformational changes or even dissociates. These simulations also reveal the flexibility of both the ligand and the protein, highlighting dynamic conformational adjustments that occur upon binding. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone throughout the simulation is a common metric used to evaluate the stability of the complex.

MD simulations can be used to calculate binding free energies, providing a more rigorous assessment of binding affinity than docking scores alone. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to estimate the free energy of binding from MD simulation trajectories. These methods allow for the decomposition of the binding energy into contributions from different types of interactions, such as electrostatic interactions, van der Waals forces, and solvation energy. This detailed energetic breakdown helps to quantify the importance of specific interactions, like the electrostatic contributions of the charged piperazine ring, in driving the binding event.

Computational MethodKey Insights Provided
Molecular DockingPrediction of binding pose, identification of key interacting residues.
Molecular Dynamics (MD) SimulationsAssessment of complex stability, analysis of conformational changes over time.
MM/PBSA & MM/GBSACalculation of binding free energy, quantification of electrostatic and other interaction energies.

Calculation of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF)

No published studies were identified that have performed molecular dynamics simulations on this compound and subsequently reported on the RMSD of its atomic positions or the RMSF of its constituent atoms. Such analyses would be invaluable for understanding the conformational stability and flexibility of the molecule over time.

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Specific quantum chemical calculations for this compound are not available in the reviewed literature. These methods are crucial for elucidating the fundamental electronic properties of a molecule.

Characterization of Electronic Structure and Reactivity Descriptors (HOMO/LUMO, MEP)

There is no available research detailing the electronic structure of this compound. The determination of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) would provide significant insights into its reactivity, potential for intermolecular interactions, and electrophilic/nucleophilic sites.

Topological Analysis of Intermolecular Interactions (AIM, RDG, NBO)

No studies were found that have conducted topological analyses of the electron density of this compound using methods such as Atoms in Molecules (AIM), Reduced Density Gradient (RDG), or Natural Bond Orbital (NBO) analysis. These analyses are critical for characterizing the nature, strength, and type of non-covalent interactions that govern the molecule's behavior in various chemical environments.

Medicinal Chemistry and Drug Design Perspectives for the 1 1 Pyridin 2 Yl Ethyl Piperazine Scaffold

Role of Piperazine (B1678402) as a Privileged Scaffold in Medicinal Chemistry

The piperazine ring is a cornerstone in the world of medicinal chemistry, widely recognized as a "privileged scaffold." nih.gov This designation stems from its frequent appearance in the structures of a multitude of biologically active compounds, including a significant number of drugs approved by the FDA. nih.gov The prevalence of the piperazine moiety across a wide array of therapeutic areas—such as anticancer, antipsychotic, antibacterial, and anti-inflammatory agents—underscores its versatility and importance in drug discovery. nih.govniper.gov.in

The utility of the piperazine scaffold can be attributed to several key characteristics. Its two nitrogen atoms provide sites for chemical modification, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. nih.gov The basicity of the piperazine ring can enhance the aqueous solubility of a compound, a crucial factor for drug absorption and distribution. nih.gov Furthermore, the conformational flexibility of the piperazine ring enables it to adopt various shapes, allowing it to interact favorably with a diverse range of biological targets. nih.gov The polar nature of the piperazine ring, with its opposing amino groups, contributes to a large surface area, which can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

The strategic incorporation of a piperazine ring into a drug candidate can therefore be a powerful tool for medicinal chemists to modulate pharmacokinetic and pharmacodynamic profiles, ultimately leading to the development of safer and more effective medicines. nih.gov

Scaffold Hopping and Bioisosteric Replacements

In the pursuit of novel drug candidates with improved properties, medicinal chemists often employ the strategies of scaffold hopping and bioisosteric replacement. researchgate.netnih.gov These approaches involve modifying the core structure of a molecule while aiming to retain or enhance its biological activity. researchgate.net

Scaffold hopping refers to the replacement of a central molecular core with a structurally different scaffold that maintains the original molecule's three-dimensional arrangement of key functional groups. niper.gov.in This strategy can lead to the discovery of new chemical entities with distinct intellectual property profiles and potentially improved ADME properties, such as metabolic stability. niper.gov.in For the 1-[1-(Pyridin-2-yl)ethyl]piperazine scaffold, one could envision several scaffold hopping strategies. The piperazine ring, for instance, could be replaced with other cyclic diamines or spirocyclic diamines to explore new chemical space and alter the compound's physicochemical properties. nih.gov Similarly, the pyridine (B92270) ring could be "hopped" to other heteroaromatic systems, such as pyrimidine (B1678525) or pyrazole, which could influence the molecule's interaction with its biological target and its metabolic profile. nih.gov

Bioisosteric replacement is a more nuanced approach that involves substituting a specific atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. estranky.sk This can be a powerful tool to address issues such as toxicity or poor metabolic stability. mdpi.com In the context of the this compound scaffold, the pyridine ring could be a candidate for bioisosteric replacement. For example, replacing the benzene (B151609) ring in some parent molecules with a pyridine moiety has been shown to improve properties like hydrogen bonding capacity, basicity, and aqueous solubility. mdpi.com One could also consider replacing the piperazine ring with bioisosteres like homopiperazine (B121016) or other constrained diamines, which could fine-tune the compound's selectivity for its target. nih.gov

Table 1: Potential Scaffold Hopping and Bioisosteric Replacements for the this compound Scaffold

Original MoietyPotential ReplacementsRationale
PiperazineHomopiperazine, Diazaspiroalkanes, Bridged DiaminesAltering basicity, lipophilicity, and conformational constraints. nih.gov
PyridinePyrimidine, Pyrazole, ThiopheneModifying hydrogen bonding potential, aromatic interactions, and metabolic stability. niper.gov.in
Ethyl LinkerPropanol, AmideChanging flexibility, polarity, and potential for new interactions.

Strategies for Lead Compound Optimization

Once a lead compound with promising biological activity is identified, the process of lead optimization begins. This critical phase of drug discovery aims to refine the molecule's structure to enhance its potency, selectivity, and pharmacokinetic properties, transforming it into a viable drug candidate. acs.org For a lead compound based on the this compound scaffold, several optimization strategies could be employed.

Structure-activity relationship (SAR) studies are fundamental to lead optimization. nih.gov This involves systematically modifying different parts of the molecule and assessing the impact on its biological activity. For the this compound scaffold, this could involve:

Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl groups, cyano groups) at different positions on the pyridine ring could modulate the compound's electronic properties and its interactions with the target protein.

Modification of the Piperazine Ring: The second nitrogen atom of the piperazine ring provides a convenient handle for introducing a wide range of substituents. This can be used to improve potency, selectivity, and physicochemical properties. For example, adding bulky groups could enhance selectivity, while polar groups could improve solubility.

Alteration of the Ethyl Linker: The length and flexibility of the ethyl linker could be modified to optimize the spatial relationship between the pyridine and piperazine moieties, potentially leading to a better fit within the target's binding site.

In addition to SAR studies, structure-based drug design can be a powerful tool for lead optimization, provided the three-dimensional structure of the biological target is known. nih.gov By visualizing how the lead compound binds to its target, medicinal chemists can design modifications that enhance these interactions, leading to increased potency and selectivity.

Metabolic stability is another critical parameter to optimize. In vitro metabolism studies can identify metabolically labile sites on the molecule. acs.org For instance, if the piperazine ring is found to be a site of rapid metabolism, modifications at this position or a scaffold hop to a more stable core could be explored. researchgate.net

Designing Multi-Target-Directed Ligands Based on the Scaffold

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of many diseases, such as neurodegenerative disorders and cancer. nih.gov This has led to the rise of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.gov The this compound scaffold, with its inherent modularity, is a promising starting point for the design of MTDLs.

The design of MTDLs often involves the combination of pharmacophores from known ligands that act on different targets. The this compound scaffold provides a versatile platform for this approach. For example, the pyridine-piperazine portion could serve as a core that binds to one target, while a second pharmacophore, attached to the available nitrogen of the piperazine ring, could be designed to interact with another target.

For instance, in the context of Alzheimer's disease, a major area of MTDL research, one could envision combining the this compound scaffold with a fragment known to inhibit an enzyme like β-secretase (BACE1) or monoamine oxidase (MAO). The piperazine moiety is a common feature in many central nervous system (CNS) active drugs due to its ability to cross the blood-brain barrier. This property, combined with the potential for dual-target engagement, makes this scaffold particularly attractive for the development of MTDLs for neurological disorders.

Development of Prodrugs and Targeted Delivery Systems

Even a highly potent and selective drug can be ineffective if it cannot reach its site of action in the body. Prodrug and targeted delivery strategies are employed to overcome such pharmacokinetic challenges. nih.govnih.gov

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. orientjchem.org The prodrug approach can be used to improve a drug's solubility, permeability, stability, or to reduce its toxicity. orientjchem.org For a compound based on the this compound scaffold, a prodrug could be designed by modifying one of the piperazine nitrogens with a cleavable promoiety. For example, a phosphate (B84403) ester could be introduced to enhance aqueous solubility, which would then be cleaved by phosphatases in the body to release the active drug. google.com

Targeted drug delivery systems aim to concentrate a therapeutic agent at its site of action, thereby increasing its efficacy and reducing off-target side effects. nih.gov This can be achieved by attaching the drug to a targeting moiety, such as an antibody or a peptide, that specifically recognizes and binds to cells or tissues of interest. mdpi.com The this compound scaffold could be incorporated into such a system. For example, the available nitrogen on the piperazine ring could be used as a point of attachment for a linker connected to a tumor-targeting peptide, creating a conjugate that selectively delivers the cytotoxic payload to cancer cells. nih.gov Another approach involves encapsulating the drug within a nanoparticle carrier that is decorated with targeting ligands. nih.gov

Conclusion and Future Research Directions

Summary of Academic Contributions to the Understanding of 1-[1-(Pyridin-2-yl)ethyl]piperazine

The core structure of this compound combines two key pharmacophores: pyridine (B92270) and piperazine (B1678402). The piperazine moiety, a six-membered ring with two opposing nitrogen atoms, is a common feature in many pharmacologically active compounds. researchgate.netnih.gov Its presence can enhance water solubility, modify alkalinity, and provide sites for hydrogen bonding, all of which are crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug. researchgate.netnih.gov Similarly, the pyridine ring is a fundamental component of numerous marketed drugs. nih.gov

Research has primarily focused on the synthesis and biological evaluation of derivatives of the pyridin-2-yl-piperazine scaffold. These studies have explored a range of potential therapeutic applications by modifying the core structure. For instance, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and investigated as urease inhibitors, which are important for treating infections caused by pathogens like Helicobacter pylori. nih.gov In this context, certain derivatives demonstrated significantly higher inhibitory activity than the standard compound, thiourea. nih.gov

Furthermore, the broader class of pyridinylpiperazine derivatives has been explored for various other biological activities, including:

Antidepressant activity: Derivatives of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one have shown potential as selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.gov

Anticonvulsant activity: Some piperazine derivatives have exhibited good anticonvulsant properties with low neurotoxicity. researchgate.net

Anti-inflammatory activity: Certain 1,4-disubstituted piperazine derivatives have demonstrated potent anti-inflammatory effects. researchgate.net

Anticancer activity: Phenylpiperazine derivatives of 1,2-benzothiazine have been designed and evaluated as potential anticancer agents. nih.govmdpi.com

Radioprotective effects: Novel piperazine derivatives have shown promise as radioprotective agents, with some compounds exhibiting superior safety and efficacy compared to existing options. nih.gov

Antiviral activity: Trifluoromethylpyridine piperazine derivatives have been investigated as potential plant activators to combat viral diseases in crops. nih.gov

These studies highlight the versatility of the pyridin-2-yl-piperazine scaffold as a foundation for developing new therapeutic agents.

Unaddressed Research Questions and Gaps in Current Knowledge

Despite the progress made, several research questions regarding this compound and its derivatives remain unanswered. A significant portion of the existing research has focused on the synthesis and in vitro biological evaluation of a wide array of derivatives. However, comprehensive in vivo studies to validate the initial findings and to understand the pharmacokinetic and pharmacodynamic profiles of these compounds are often lacking.

Specific gaps in the current knowledge include:

Mechanism of Action: While many studies report the biological activity of derivatives, the precise molecular mechanisms underlying these effects are often not fully elucidated. For example, while some compounds are identified as potent enzyme inhibitors, the detailed interactions with the target protein may not be fully characterized.

Structure-Activity Relationship (SAR) Studies: Although some SAR analyses have been conducted, a more systematic exploration is needed to fully understand how different substituents on the pyridine and piperazine rings, as well as the ethyl linker, influence biological activity. mdpi.com

Long-term Efficacy and Safety: The majority of studies focus on acute effects. There is a need for long-term studies to assess the sustained efficacy and potential for toxicity or the development of resistance.

Metabolic Stability: While some studies touch upon metabolic stability in liver microsomes, a more in-depth understanding of the metabolic pathways of these compounds is crucial for their development as drugs. nih.gov

Emerging Trends and Novel Applications for Pyridin-2-yl)ethyl]piperazine Derivatives

The future of research on this compound and its derivatives is likely to be shaped by several emerging trends in drug discovery and materials science.

One significant trend is the development of multi-target ligands , where a single molecule is designed to interact with multiple biological targets. nih.gov This approach is particularly relevant for complex diseases. The pyridin-2-yl-piperazine scaffold, with its multiple points for modification, is well-suited for the design of such multi-functional molecules. For example, derivatives could be designed to simultaneously inhibit an enzyme and modulate a receptor involved in a particular disease pathway.

Another emerging area is the development of theranostic agents , which combine therapeutic and diagnostic capabilities in a single molecule. The pyridine and piperazine moieties can be functionalized with imaging agents (e.g., fluorescent dyes or radioisotopes) to allow for the visualization of the drug's distribution and target engagement in real-time.

In the realm of materials science, the pyridin-2-yl-piperazine scaffold could be explored for the development of novel polymers and coordination complexes . The nitrogen atoms in the pyridine and piperazine rings can act as ligands for metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic or photoluminescent properties. mdpi.com

Prospects for Rational Design of Future Chemical Entities Based on this Scaffold

The rational design of future chemical entities based on the this compound scaffold will heavily rely on computational methods and a deeper understanding of SAR.

Computational modeling and molecular docking are powerful tools for predicting the binding affinity of a ligand to its target protein. nih.govmdpi.comrsc.org By creating a virtual model of the target's active site, researchers can design and screen virtual libraries of pyridin-2-yl-piperazine derivatives to identify those with the highest predicted activity. This approach can significantly reduce the time and cost associated with traditional high-throughput screening.

Pharmacophore modeling is another valuable technique that can be used to identify the essential structural features required for biological activity. researchgate.net By analyzing a set of known active compounds, a pharmacophore model can be developed that describes the spatial arrangement of key features like hydrogen bond donors and acceptors, and hydrophobic groups. This model can then be used to design new molecules that fit the pharmacophore and are therefore likely to be active.

Furthermore, the principles of fragment-based drug discovery can be applied. By studying the interactions of smaller fragments (like pyridine and piperazine) with a biological target, more potent lead compounds can be assembled.

The future of drug discovery with the this compound scaffold lies in a synergistic approach that combines synthetic chemistry, biological evaluation, and computational design. This will enable the creation of novel molecules with improved efficacy, selectivity, and safety profiles for a wide range of therapeutic applications.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 1-[1-(Pyridin-2-yl)ethyl]piperazine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves nucleophilic substitution or coupling reactions. For example, 1-(pyridin-2-yl)piperazine derivatives can be synthesized by reacting piperazine precursors with halides (e.g., propargyl bromide) in polar aprotic solvents like DMF, using K₂CO₃ as a base . Ethanol with KOH is also effective for introducing acetic acid moieties via reflux . Key variables include solvent polarity (DMF vs. ethanol), reaction time (6–10 hours), and purification methods (column chromatography with silica gel and hexane/ethyl acetate gradients) . Monitoring via TLC ensures reaction completion.

Q. How can researchers purify and characterize this compound derivatives?

  • Methodological Answer : Post-synthesis, liquid-liquid extraction (e.g., methylene chloride) removes impurities, followed by anhydrous Na₂SO₄ drying . Column chromatography with silica gel and gradient elution (ethyl acetate:hexane) is standard for purification . Characterization requires NMR (¹H/¹³C) to confirm substituent positions, IR for functional groups (e.g., carbonyl stretches), and mass spectrometry for molecular weight validation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) due to irritant risks . Work in a fume hood to avoid inhalation. Storage should be in cool, dry conditions, away from oxidizers. Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can structural modifications enhance biological activity, and what SAR principles apply?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the pyridine or piperazine ring to improve receptor binding. For example, 3-nitropyridine derivatives show enhanced antimicrobial activity due to increased electrophilicity . Substituent positioning (ortho vs. para) on the benzyl group also affects anticancer potency, as seen in docking studies with kinase targets . Use DFT calculations to predict electronic effects and molecular docking (e.g., AutoDock Vina) to validate binding modes .

Q. What techniques resolve contradictions in reported biological data (e.g., anticancer vs. antimicrobial efficacy)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, bacterial strains) or substituent variations. Validate findings by:

  • Replicating assays under standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
  • Comparing IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HepG2) .
  • Analyzing logP and solubility to assess bioavailability differences .

Q. How do spectroscopic and computational methods validate stereochemistry and conformation?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry .
  • UV/Vis and CD spectroscopy : Identify π→π* transitions in aromatic systems and chiral centers .
  • DFT simulations : Optimize geometries (B3LYP/6-31G*) and calculate NMR chemical shifts for comparison with experimental data .

Q. What strategies improve metabolic stability for therapeutic applications?

  • Methodological Answer :

  • Replace labile esters with amides or ethers to reduce hydrolysis .
  • Introduce fluorine atoms to block CYP450-mediated oxidation .
  • Use prodrug approaches (e.g., tert-butyl carbamate protection) to enhance plasma half-life .

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